molecular formula C10H14N2O2 B1314416 2-(Butylamino)nicotinic acid CAS No. 74611-53-3

2-(Butylamino)nicotinic acid

Cat. No. B1314416
CAS RN: 74611-53-3
M. Wt: 194.23 g/mol
InChI Key: NSSDYBCHSQWCCN-UHFFFAOYSA-N
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Description

2-(Butylamino)nicotinic acid is a chemical compound with the molecular formula C10H14N2O2 . It is also known by its CAS Registry Number: 74611-53-3 .


Molecular Structure Analysis

The molecular structure of 2-(Butylamino)nicotinic acid consists of a pyridine ring with a carboxylic acid group and a butylamino group attached . The InChI code for this compound is 1S/C10H14N2O2/c1-10(2,3)12-8-7(9(13)14)5-4-6-11-8/h4-6H,1-3H3, (H,11,12) (H,13,14) .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches: 2-(Butylamino)nicotinic acid and similar compounds can be synthesized through hydrothermal reactions. This process, involving the amination of 2-chloronicotinic acid with aromatic amine derivatives, is efficient and environmentally friendly, yielding up to 98% of the product (Li et al., 2012).
  • Crystal Structure and Polymorphism: The compound exhibits various polymorphic structures. Differences in molecular conformation and conformational energy significantly influence the crystal packing and properties of these polymorphs (Long & Li, 2010).

Biochemical and Pharmaceutical Aspects

  • Role in Lipid Metabolism: Derivatives of nicotinic acid, including 2-(Butylamino)nicotinic acid, are involved in lipid metabolism. They affect lipolysis in adipose tissue, modulate cholesterol levels, and have potential in treating dyslipidemia (Tunaru et al., 2003).
  • Therapeutic Potentials: The compound's receptor, GPR109A, is implicated in atherosclerosis and inflammation, suggesting its role in treating cardiovascular diseases and potentially other inflammatory conditions (Lukasova et al., 2011).

Industrial Applications

  • Production and Separation Methods: Innovative methods for the separation and recovery of nicotinic acid are being explored, including reactive extraction with organophosphorus solvating extractants. This approach can significantly enhance the recovery process, vital for industrial applications (Kumar et al., 2008).

Environmental and Green Chemistry

  • Eco-Friendly Production: The ecological production of nicotinic acid and its derivatives is gaining attention, with research focusing on green chemistry approaches that minimize environmental impact (Lisicki et al., 2022).

properties

IUPAC Name

2-(butylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-3-6-11-9-8(10(13)14)5-4-7-12-9/h4-5,7H,2-3,6H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSDYBCHSQWCCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90460851
Record name 2-(BUTYLAMINO)NICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Butylamino)nicotinic acid

CAS RN

74611-53-3
Record name 2-(BUTYLAMINO)NICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
CE Quevedo, V Bavetsias, E McDonald - Tetrahedron Letters, 2009 - Elsevier
2-(Methylamino)nicotinic acid was readily prepared in high yield by reacting 2-chloronicotinic acid with 40% aq MeNH 2 under microwave irradiation either at 120C for 2h or at 140C for …
Number of citations: 17 www.sciencedirect.com
H Ban, M Muraoka, N Ohashi - Tetrahedron, 2005 - Elsevier
A potent ACAT (acyl-CoA: cholesterol acyltransferase) inhibitor SMP-797 was effectively synthesized by the urea formation of 3-amino-4-aryl-1,8-naphthyridin-2(1H)-one and 4-amino-2,…
Number of citations: 20 www.sciencedirect.com
Z Li, S Xiao, R Liang, Z Xia - Research on Chemical Intermediates, 2012 - Springer
In hydrothermal reactions at 150–180 C, 2-(arylamino)nicotinic acids were synthesized by amination of 2-chloronicotinic acid with aromatic amine derivatives, with potassium carbonate …
Number of citations: 2 link.springer.com

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